Pivhydrazine

Catalog No.
S595131
CAS No.
306-19-4
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivhydrazine

CAS Number

306-19-4

Product Name

Pivhydrazine

IUPAC Name

N'-benzyl-2,2-dimethylpropanehydrazide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)

InChI Key

FWWDFDMCZLOXQI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NNCC1=CC=CC=C1

Synonyms

pivalic acid 2-benzylhydrazide, pivalylbenzhydrazine, pivalylbenzhydrazine hydrochloride, pivazide, pivhydrazine, Ro 4-1634, Tersavid

Canonical SMILES

CC(C)(C)C(=O)NNCC1=CC=CC=C1

Historical Usage in Cancer Research:

Pivhydrazine, also known as Tersavid, was historically explored as a potential treatment for various cancers. Its mechanism of action involved inhibiting the enzyme monoamine oxidase (MAO), which was believed to play a role in tumor growth []. However, research in the 1950s and 1960s demonstrated limited effectiveness against cancer, combined with significant side effects like liver damage and severe mood alterations [, ]. This led to the discontinuation of pivhydrazine as a cancer treatment and its removal from the market.

Current Research Applications:

While pivhydrazine is no longer used clinically, it finds limited application in specific scientific research areas. Here are two examples:

  • In vitro studies: Pivhydrazine can be used in laboratory settings to study the effects of MAO inhibition on various cell types and biological processes. This can provide insights into the role of MAO in different diseases and potentially aid in the development of new, safer MAO inhibitor drugs [].
  • Animal models: Pivhydrazine may be used in specific animal models to investigate the effects of MAO inhibition on specific diseases, such as Parkinson's disease or depression. However, due to its known toxicity, its use in animal research is generally discouraged, and alternative, safer MAO inhibitors are typically preferred [].

Pivhydrazine, with the chemical formula C₁₂H₁₈N₂O, is a hydrazine derivative characterized by its unique structure that includes a pivaloyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its ability to participate in various

Pivhydrazine's irreversible inhibition of MAO poses a significant safety risk. Unlike reversible MAOIs, which allow the body to regenerate the enzyme over time, pivhydrazine can lead to a prolonged increase in monoamine neurotransmitters. This can cause a severe reaction known as the "cheese effect" when consuming foods high in tyramine, an amino acid found in aged cheeses, cured meats, and some fermented products. The cheese effect can lead to dangerously high blood pressure, headaches, sweating, and even stroke. Additionally, pivhydrazine can interact with other medications, potentially causing serious side effects []. These safety concerns, coupled with the development of safer and more effective MAOIs, led to pivhydrazine's discontinuation.

  • Oxidation: It can be oxidized to form various products, including hydrazones and other nitrogen-containing compounds, which are important in pharmaceutical chemistry .
  • Condensation Reactions: Pivhydrazine can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones. This is particularly useful in synthesizing more complex organic molecules .
  • Substitution Reactions: The presence of the hydrazine functional group allows for nucleophilic substitution reactions, which can modify the compound's structure and enhance its reactivity.

Pivhydrazine exhibits notable biological activity, particularly in pharmacological contexts. Research indicates that it can influence neurotransmitter systems, potentially affecting mood and cognition. Studies have shown that pivhydrazine may have effects similar to other monoamine oxidase inhibitors, which are used in treating depression and anxiety disorders . Additionally, its interactions with various biological substrates make it a candidate for further investigation in drug development.

Pivhydrazine can be synthesized through several methods:

  • Hydrazinolysis: This involves the reaction of pivalic acid with hydrazine, resulting in the formation of pivhydrazine.
  • Reduction Reactions: The reduction of pivaloyl hydrazones can yield pivhydrazine as a product.
  • Direct Synthesis from Precursors: Starting from simpler hydrazine derivatives, pivhydrazine can be synthesized through controlled reaction conditions that facilitate the introduction of the pivaloyl group .

Pivhydrazine finds applications in various fields:

  • Pharmaceuticals: It is utilized as an intermediate in synthesizing drugs, particularly those acting on the central nervous system.
  • Organic Synthesis: Its ability to form hydrazones makes it valuable in organic chemistry for creating complex molecular architectures.
  • Research: Pivhydrazine is often used in biochemical assays to study enzyme interactions and metabolic pathways due to its reactivity with carbonyl compounds .

Studies have explored the interactions of pivhydrazine with various biological systems. It has been shown to interact with neurotransmitter receptors, potentially influencing their activity. Additionally, research indicates that pivhydrazine may modulate the effects of other pharmacological agents, suggesting a role as a synergistic compound in therapeutic contexts .

Pivhydrazine shares structural and functional characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
HydrazineSimple hydrazineGeneral reactivityLess specific applications
AcetohydrazideAcetyl derivativeAntimicrobial propertiesMore focused on antibacterial use
PhenylhydrazineAromatic derivativePotential anti-cancer propertiesAromatic ring enhances stability
TryptamineIndole derivativeNeurotransmitter effectsDirect involvement in serotonin pathways
IsocarboxazidCarboxylic derivativeMonoamine oxidase inhibitionSpecificity towards enzyme inhibition

Pivhydrazine's unique combination of structural features allows it to engage in diverse

Pivhydrazine, also known as pivalylbenzhydrazine or pivazide, emerged during the early 1960s as part of the broader development of hydrazine derivatives for psychiatric applications [1] [2]. This compound belongs to the chemical class of hydrazines, characterized by its unique molecular structure with the chemical formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol [10] [11]. The formal IUPAC name for pivhydrazine is 2,2-dimethylpropanoic acid 2-(phenylmethyl)hydrazide, reflecting its structural composition that includes a hydrazine functional group linked to a pivaloyl group [13] [31].

The development of pivhydrazine followed the earlier discovery of other hydrazine derivatives such as iproniazid, which was initially developed for tuberculosis treatment but was found to have mood-elevating properties in the 1950s [29] [32]. This serendipitous finding led researchers to explore the antidepressant potential of various hydrazine compounds, ultimately resulting in the synthesis and characterization of pivhydrazine in the early 1960s [2] [34].

Initial pharmacological characterization revealed that pivhydrazine functioned as a monoamine oxidase inhibitor (MAOI), a mechanism that would become central to its therapeutic application [1] [11]. Laboratory studies demonstrated that pivhydrazine exhibited irreversible and non-selective inhibitory activity against monoamine oxidase enzymes, which are responsible for the degradation of monoamine neurotransmitters including serotonin, dopamine, and norepinephrine [11] [30].

PropertyDescription
Chemical FormulaC₁₂H₁₈N₂O
Molecular Weight206.28 g/mol
Chemical StructureContains a hydrazine functional group linked to a pivaloyl group
IUPAC Name2,2-Dimethylpropanoic acid 2-(phenylmethyl)hydrazide
Alternative NamesPivalylbenzhydrazine, Pivazide, Tersavid (trade name)

The pharmacological mechanism of pivhydrazine involves covalent binding to the active site of monoamine oxidase enzymes [15] [30]. This irreversible inhibition prevents the breakdown of neurotransmitters, leading to increased levels of these chemical messengers in the brain [24] [30]. Unlike some later monoamine oxidase inhibitors that selectively target either the monoamine oxidase A or B isoform, pivhydrazine demonstrated non-selective inhibition of both enzyme subtypes [11] [23].

Therapeutic Applications as Monoamine Oxidase Inhibitor (MAOI)

Following its initial characterization, pivhydrazine was marketed under the trade name Tersavid and found clinical application as an antidepressant in the mid-1960s [1] [14]. The therapeutic utility of pivhydrazine stemmed from its ability to increase levels of monoamine neurotransmitters in the brain through monoamine oxidase inhibition, which was understood to alleviate symptoms of depression [11] [24].

The primary therapeutic application of pivhydrazine was in the treatment of major depressive disorder, where it demonstrated efficacy in reducing depressive symptoms through its neurochemical effects [1] [2]. Clinical observations from the period indicated that pivhydrazine, like other monoamine oxidase inhibitors of its time, was particularly effective for certain subtypes of depression that responded poorly to other treatments [29] [32].

AspectDescription
Primary TargetMonoamine Oxidase (MAO) enzymes
Mechanism of InhibitionIrreversible inhibition through covalent binding to the enzyme's active site
SelectivityNon-selective (inhibits both MAO-A and MAO-B isoforms)
Neurotransmitters AffectedIncreases levels of serotonin, dopamine, and norepinephrine in the brain
Cellular EffectsPrevents breakdown of monoamine neurotransmitters, leading to increased neurotransmission

Pivhydrazine found particular utility in cases of treatment-resistant depression, where patients had failed to respond adequately to other antidepressant medications available at the time [2] [32]. Additionally, clinical experience suggested that pivhydrazine, similar to other monoamine oxidase inhibitors, showed promise in treating atypical depression characterized by symptoms such as mood reactivity, increased appetite, and hypersomnia [29] [34].

The therapeutic applications of pivhydrazine must be understood within the historical context of psychiatric treatment in the 1960s [32] [34]. This period represented an important transitional phase in psychopharmacology, with the relatively recent introduction of the first generation of antidepressant medications [32]. Pivhydrazine was part of the broader class of hydrazine monoamine oxidase inhibitors that were among the first specifically developed antidepressant drugs, marking a significant advancement in the pharmacological treatment of depression [29] [34].

ApplicationClinical EfficacyClinical Usage Period
Major Depressive DisorderEffective in reducing depressive symptoms through increased monoamine levelsMid-1960s
Treatment-Resistant DepressionUsed in cases where other antidepressants failed to produce adequate responseMid-1960s
Atypical DepressionParticularly effective for depression with atypical featuresMid-1960s

Research findings from the period indicated that pivhydrazine, like other monoamine oxidase inhibitors, demonstrated a different therapeutic profile compared to the emerging tricyclic antidepressants of the era [29] [32]. While specific comparative clinical trials involving pivhydrazine are limited in the available literature, the general pattern observed with hydrazine monoamine oxidase inhibitors suggested a relatively rapid onset of action but with significant concerns regarding safety and drug interactions [29] [34].

Factors Leading to Clinical Discontinuation

Despite its initial therapeutic promise, pivhydrazine was discontinued by the late 1960s due to several significant factors that ultimately rendered its clinical use untenable [1] [2]. The discontinuation of pivhydrazine followed a pattern similar to many other hydrazine derivatives that were withdrawn from the market during this period [2] [29].

The primary factor leading to the discontinuation of pivhydrazine was hepatotoxicity, a serious concern that affected many hydrazine-based compounds [27] [29]. Research findings indicated that hydrazine derivatives could cause dose-related increases in liver triglycerides and liver weight, along with decreases in hepatic glutathione [27]. These hepatotoxic effects were observed in both animal studies and clinical experience, raising significant safety concerns about the continued use of pivhydrazine [27] [33].

FactorDescriptionImpact on Clinical Use
HepatotoxicityAssociated with liver damage and elevated liver enzymes, similar to other hydrazine derivativesMajor safety concern leading to withdrawal
Dietary RestrictionsRequired strict avoidance of tyramine-containing foods to prevent hypertensive crisisReduced patient compliance and increased risk
Drug InteractionsDangerous interactions with numerous medications including other antidepressantsLimited combinatorial treatment options
Availability of Safer AlternativesDevelopment of tricyclic antidepressants and selective MAOIs with improved safety profilesRendered continued use unjustifiable given risk-benefit ratio

Another significant factor contributing to the discontinuation of pivhydrazine was the requirement for strict dietary restrictions [23] [24]. Like other non-selective monoamine oxidase inhibitors, pivhydrazine could cause dangerous interactions with tyramine-containing foods, potentially leading to hypertensive crisis [23] [24]. This "cheese effect," named for the high tyramine content in aged cheeses, represented a significant risk that complicated the clinical use of pivhydrazine and similar compounds [23].

Drug interactions posed another substantial challenge to the continued clinical application of pivhydrazine [23] [30]. The compound could interact dangerously with numerous other medications, including other antidepressants, sympathomimetic drugs, and certain analgesics [23] [30]. These interactions further limited the clinical utility of pivhydrazine, particularly as polypharmacy became more common in psychiatric practice [29] [32].

Perhaps most significantly, the development of alternative antidepressant medications with improved safety profiles ultimately rendered the continued use of pivhydrazine difficult to justify from a risk-benefit perspective [29] [32]. The emergence of tricyclic antidepressants, beginning with imipramine, provided clinicians with effective alternatives that did not carry the same risks of hepatotoxicity or dangerous food and drug interactions [32] [34].

The historical timeline of pivhydrazine's development and discontinuation reflects the broader evolution of psychopharmacology during this critical period [29] [32]. While pivhydrazine and other early monoamine oxidase inhibitors represented important advances in the treatment of depression, their significant limitations ultimately led to their replacement by safer and more manageable alternatives [32] [34].

PeriodDevelopment StageKey Events
Early 1960sDiscovery and Initial CharacterizationSynthesized and characterized as a hydrazine derivative with MAOI properties
Mid 1960sClinical Applications as MAOIMarketed under trade name Tersavid for depression treatment
Late 1960sDiscontinuationWithdrawn from market due to hepatotoxicity and other safety concerns

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.141913202 g/mol

Monoisotopic Mass

206.141913202 g/mol

Heavy Atom Count

15

Melting Point

68.5 °C

UNII

TK1T520ASG

Related CAS

2971-75-7 (hydrochloride)

Drug Indication

For the treatment of depression.

Other CAS

306-19-4

Wikipedia

Pivhydrazine

Dates

Last modified: 08-15-2023
Herman ZS, Sokola A, Lenartowicz H, Zielinski M, Depta L: The influence of antidepressive drugs on the level of acetylcholine and on the acetylcholinesterase activity in the brain of rats. Pol J Pharmacol Pharm. 1976 May-Jun;28(4):313-21. [PMID:981020]
Bolton GC, Griffiths LA: The metabolic disposition of [14C]pivhydrazine, [14C]mebanazine, and [14C]benzylhydrazine in the rat. Drug Metab Dispos. 1979 Nov-Dec;7(6):388-92. [PMID:43225]
Mikhailova TV, Gilev AP, Khavronina-Gureeva ZP: [Central effects of betamezide]. Farmakol Toksikol. 1969 Nov-Dec;32(6):652-6. [PMID:5381593]

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